

A Technical Guide to A-803467: A Selective Nav1.8 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nav1.8-IN-2	
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Disclaimer: Information on a specific molecule designated "Nav1.8-IN-2" is not publicly available. This document provides a detailed technical overview of A-803467, a well-characterized, potent, and selective Nav1.8 sodium channel blocker, as a representative example of this class of inhibitors. All data and protocols presented herein pertain to A-803467.

Introduction

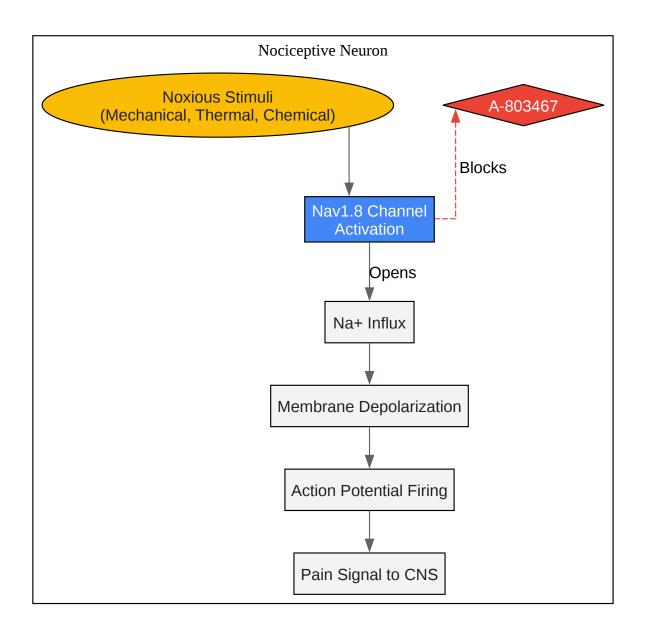
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglia.[1][2] Its unique biophysical properties, including a depolarized resting state and slow inactivation kinetics, make it a crucial contributor to the upstroke of the action potential in nociceptive neurons.[3][4] These characteristics implicate Nav1.8 as a key player in the pathophysiology of chronic inflammatory and neuropathic pain.[1][5]

A-803467 is a potent and selective small-molecule blocker of the Nav1.8 sodium channel.[6][7] It has been instrumental in the pharmacological validation of Nav1.8 as a therapeutic target for pain. This guide details the electrophysiological properties, selectivity profile, and in vivo efficacy of A-803467, providing researchers and drug development professionals with a comprehensive technical resource.

Mechanism of Action



A-803467 exhibits a state-dependent and use-dependent block of Nav1.8 channels, showing higher potency for channels in the inactivated state. This preferential binding to inactivated channels is a key feature, as it allows for targeted inhibition of hyperexcitable, rapidly firing neurons characteristic of chronic pain states, while having less effect on normally firing neurons.[7] The blocker potently inhibits TTX-R currents in sensory neurons and reduces the generation of both spontaneous and electrically evoked action potentials.[6][8]





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Figure 1: Nociceptive signaling pathway and site of A-803467 action.

Quantitative Data

The potency and selectivity of A-803467 have been quantified using electrophysiological assays on recombinant human Nav channels expressed in cell lines and native channels in rodent DRG neurons.

Table 1: In Vitro Potency and Selectivity of A-803467



Channel Target	Cell System	Assay Condition	IC50 (nM)	Selectivity vs. hNav1.8	Reference
Human Nav1.8	Recombinant HEK293	Half- inactivation potential (-40 mV)	8	-	[6][7]
Human Nav1.8	Recombinant HEK293	Resting potential (-100 mV)	79	-	[7][9]
Rat Nav1.8	Recombinant	Half- inactivation potential (-40 mV)	45	-	[8]
Rat TTX-R Current	Native DRG Neurons	Half- inactivation potential (-40 mV)	140	-	[6][7]
Human Nav1.2	Recombinant	Half- inactivation potential	7380	>922-fold	[10]
Human Nav1.3	Recombinant	Half- inactivation potential	2450	>306-fold	[10]
Human Nav1.5	Recombinant	Half- inactivation potential	7340	>917-fold	[10]
Human Nav1.7	Recombinant	Half- inactivation potential	6740	>842-fold	[10]

Data compiled from multiple sources, slight variations may exist based on specific experimental conditions.



Table 2: In Vivo Efficacy of A-803467 in Rat Pain Models

Pain Model	Endpoint	Route of Administration	ED50 (mg/kg)	Reference
Spinal Nerve Ligation (SNL)	Mechanical Allodynia	Intraperitoneal (i.p.)	47	[6][11]
Chronic Constriction Injury (CCI)	Mechanical Allodynia	Intraperitoneal (i.p.)	85	[6][11]
CFA-Induced Inflammation	Thermal Hyperalgesia	Intraperitoneal (i.p.)	41	[6][11]
Capsaicin- Induced	Secondary Allodynia	Intraperitoneal (i.p.)	~100	[6][11]

CFA: Complete Freund's Adjuvant

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of A-803467.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through Nav channels in individual cells, allowing for the determination of IC50 values.

Objective: To determine the concentration-dependent inhibition of Nav1.8 currents by A-803467.

Cell Preparation:

 HEK293 cells stably expressing the human Nav1.8 alpha subunit are cultured under standard conditions (37°C, 5% CO2).



 For recording, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.

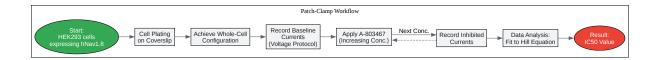
Solutions:

- Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.[12]
- External Bath Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. pH adjusted to 7.4 with NaOH.[12]

Recording Protocol:

- Glass micropipettes with a resistance of 2-4 M Ω are filled with the internal solution and mounted on a micromanipulator.
- A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[12]
- Cells are voltage-clamped at a holding potential of -100 mV (resting state) or depolarized to a specific potential (e.g., -40 mV) to assess state-dependence.
- To elicit Nav1.8 currents, a voltage-step protocol is applied. For example, from a holding potential, the cell is depolarized with an 8-second prepulse to -40 mV (to induce inactivation), followed by a brief repolarization to -100 mV, and then a 20 ms test pulse to 0 mV to open the channels.[7]
- A baseline current is recorded before the application of A-803467. The compound is then
 perfused into the bath at increasing concentrations.
- The peak inward current at each concentration is measured and compared to the baseline to calculate the percentage of inhibition.
- IC50 values are determined by fitting the concentration-response data to a Hill equation.





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Figure 2: Experimental workflow for IC50 determination via patch-clamp.

In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

This model is used to assess the efficacy of analgesic compounds against mechanical allodynia (pain response to a non-painful stimulus) resulting from nerve injury.

Objective: To determine the dose-dependent effect of A-803467 on mechanical allodynia in rats.

Animal Model:

- Male Sprague-Dawley rats are anesthetized.
- The L5 and L6 spinal nerves are tightly ligated distal to the DRG.[6]
- The incision is closed, and animals are allowed to recover. Neuropathic pain behaviors typically develop over the following days to weeks.

Behavioral Testing:

- Mechanical allodynia is assessed using von Frey filaments, which are calibrated filaments that apply a specific force.
- Rats are placed in individual compartments on an elevated mesh floor.





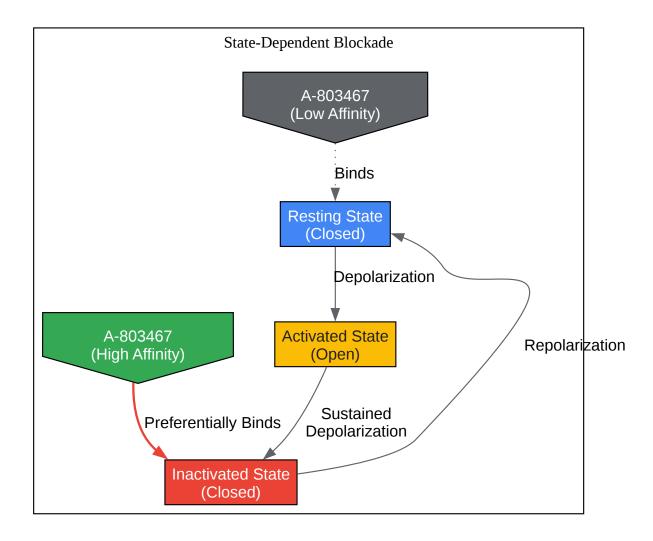


- Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw ipsilateral to the nerve injury.
- The 50% paw withdrawal threshold (the force at which the animal withdraws its paw in 50% of applications) is determined using the up-down method.
- A baseline withdrawal threshold is established before drug administration.
- A-803467 or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).[6]
- Paw withdrawal thresholds are re-assessed at a set time point after administration (e.g., 30 minutes).

Data Analysis:

- The post-drug withdrawal thresholds are compared to vehicle-treated controls.
- The dose required to produce a 50% reversal of allodynia (ED50) is calculated from the dose-response curve.





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Figure 3: Logical diagram of A-803467's preferential binding state.

Conclusion

A-803467 is a highly potent and selective Nav1.8 channel blocker that demonstrates significant efficacy in preclinical models of neuropathic and inflammatory pain.[6][11] Its mechanism of action, characterized by a preferential block of inactivated channels, makes it a valuable tool for studying the role of Nav1.8 in nociception and a foundational molecule for the development of novel, non-opioid analgesics. The data and protocols summarized in this guide underscore



the importance of Nav1.8 as a therapeutic target and provide a framework for the evaluation of future Nav1.8-selective inhibitors.

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- To cite this document: BenchChem. [A Technical Guide to A-803467: A Selective Nav1.8 Channel Blocker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412542#nav1-8-in-2-as-a-selective-nav1-8-channel-blocker]



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